molecular formula C8H9FO3 B8032516 2-Fluoro-5-(methoxymethoxy)phenol

2-Fluoro-5-(methoxymethoxy)phenol

Cat. No.: B8032516
M. Wt: 172.15 g/mol
InChI Key: ONVGHZHVTVJIRU-UHFFFAOYSA-N
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Description

2-Fluoro-5-(methoxymethoxy)phenol (CAS: 2096332-96-4) is a fluorinated phenolic derivative characterized by a fluorine atom at the 2-position and a methoxymethoxy (-OCH2OCH3) group at the 5-position of the benzene ring. Its molecular formula is C8H9FO3, with a molecular weight of 172.15 g/mol. This compound is often utilized as an intermediate in pharmaceutical synthesis, particularly in antileishmanial agents, due to its orthogonal protecting group chemistry .

Properties

IUPAC Name

2-fluoro-5-(methoxymethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVGHZHVTVJIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of selective fluorination reagents such as Selectfluor, which can introduce the fluorine atom under mild conditions . The methoxymethoxy group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of 2-Fluoro-5-(methoxymethoxy)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(methoxymethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the fluorine atom or the methoxymethoxy group.

    Substitution: The fluorine atom and the methoxymethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce de-fluorinated or de-methoxymethoxylated phenols.

Scientific Research Applications

2-Fluoro-5-(methoxymethoxy)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving phenolic compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(methoxymethoxy)phenol involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxymethoxy group can influence its solubility and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Fluoro-5-(methoxymethoxy)phenol with structurally analogous phenolic derivatives, focusing on substituent effects, molecular properties, and biological relevance:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Relevance References
This compound -F (2), -OCH2OCH3 (5) C8H9FO3 172.15 Intermediate in antileishmanial agents; moderate polarity due to ether oxygen. Non-toxic in MRC-5 cells.
2-Fluoro-5-methoxyphenol -F (2), -OCH3 (5) C7H7FO2 142.13 Simpler structure; lower molecular weight. Used in benzaldehyde derivatives (e.g., 2-Fluoro-5-methoxybenzaldehyde).
2-Fluoro-5-(trifluoromethoxy)phenol -F (2), -OCF3 (5) C7H4F4O2 196.10 Highly electron-withdrawing -OCF3 group; increased lipophilicity. Used in boronic acid derivatives.
2-Fluoro-5-cyanophenol -F (2), -CN (5) C7H4FNO2 153.11 Strong electron-withdrawing cyano group; potential neuroprotective activity in related coumarin hybrids.
5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine -F (pyridine), -Br, -OCH3 (phenyl) C12H9BrFNO 282.11 Heterocyclic core (pyridine) alters electronic properties; used in crystallography studies.

Key Observations:

Substituent Effects: Methoxymethoxy (-OCH2OCH3): Enhances polarity and steric bulk compared to methoxy (-OCH3), improving solubility in polar solvents. This group is advantageous in prodrug designs requiring controlled release via hydrolysis . Trifluoromethoxy (-OCF3): Introduces strong electron-withdrawing effects, increasing lipophilicity and metabolic stability but reducing aqueous solubility . Cyano (-CN): Electron-withdrawing nature enhances reactivity in nucleophilic substitutions; seen in neuroprotective coumarin hybrids .

Trifluoromethoxy derivatives exhibit higher membrane permeability due to lipophilicity, but may face metabolic challenges compared to methoxymethoxy analogues .

Synthetic Considerations: The methoxymethoxy group requires orthogonal protection/deprotection strategies (e.g., Mitsunobu reaction), increasing synthetic complexity compared to methoxy-substituted phenols . Trifluoromethoxy groups are typically introduced via direct fluorination or coupling reactions, often requiring specialized reagents .

Toxicity: Fluorophenols with methoxymethoxy or methoxy groups show low toxicity in human cell lines (e.g., MRC-5 fibroblasts), making them favorable for therapeutic applications .

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